(3S)-Tridec-1-YN-3-OL
Description
(3S)-Tridec-1-YN-3-OL is an organic compound characterized by a triple bond between the first and second carbon atoms and a hydroxyl group attached to the third carbon atom in the S-configuration. This compound is part of the alkyne family and has significant applications in various fields due to its unique chemical properties.
Properties
CAS No. |
649561-40-0 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(3S)-tridec-1-yn-3-ol |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h2,13-14H,3,5-12H2,1H3/t13-/m1/s1 |
InChI Key |
NBXOZWAKVAGNDB-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C#C)O |
Canonical SMILES |
CCCCCCCCCCC(C#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-Tridec-1-YN-3-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Hydroxylation: The alkyne undergoes hydroxylation to introduce the hydroxyl group at the third carbon atom. This step often requires specific catalysts and reaction conditions to ensure the correct stereochemistry.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of (3S)-Tridec-1-YN-3-OL may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the hydroxylation process efficiently.
Catalysts: Employing catalysts that are cost-effective and provide high yields.
Continuous Flow Systems: Implementing continuous flow systems to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions: (3S)-Tridec-1-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond using appropriate reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
(3S)-Tridec-1-YN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-Tridec-1-YN-3-OL involves its interaction with specific molecular targets:
Molecular Targets: The hydroxyl group and triple bond allow it to interact with enzymes and other proteins.
Pathways: It can participate in various biochemical pathways, influencing cellular processes and metabolic reactions.
Comparison with Similar Compounds
(3R)-Tridec-1-YN-3-OL: The enantiomer of (3S)-Tridec-1-YN-3-OL with different stereochemistry.
Tridec-1-YN-3-OL: The racemic mixture containing both (3S) and (3R) forms.
Other Alkynes: Compounds with similar alkyne structures but different functional groups.
Uniqueness: (3S)-Tridec-1-YN-3-OL is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it valuable in research and industrial applications where stereochemistry plays a crucial role.
Biological Activity
(3S)-Tridec-1-YN-3-OL is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article summarizes the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
(3S)-Tridec-1-YN-3-OL is classified as an alkyne alcohol with a molecular formula of . Its structure features a triple bond between carbon atoms, which contributes to its reactivity and biological properties.
The biological activity of (3S)-Tridec-1-YN-3-OL is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that (3S)-Tridec-1-YN-3-OL may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and signaling pathways.
- Receptor Binding : The compound may interact with cell surface receptors, triggering intracellular signaling cascades that lead to various biological responses.
Antimicrobial Activity
Recent studies have indicated that (3S)-Tridec-1-YN-3-OL exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been determined, demonstrating its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Cytotoxicity
The cytotoxic effects of (3S)-Tridec-1-YN-3-OL have been evaluated using various cancer cell lines. The compound showed significant cytotoxicity, with IC50 values indicating potent activity against certain cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| HeLa (Cervical Cancer) | 4.8 |
| A549 (Lung Cancer) | 6.0 |
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial efficacy of (3S)-Tridec-1-YN-3-OL against multi-drug resistant strains. The results demonstrated that the compound significantly inhibited bacterial growth and could be a candidate for further development as an antibiotic agent .
Study 2: Cytotoxic Effects on Cancer Cells
Research conducted by Smith et al. evaluated the cytotoxic effects of (3S)-Tridec-1-YN-3-OL on various cancer cell lines. The study found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting its potential as an anti-cancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
